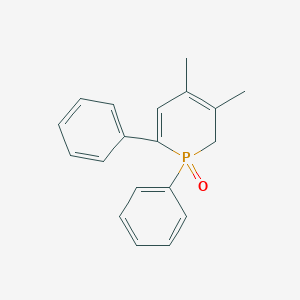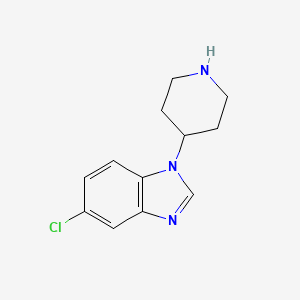![molecular formula C19H19N3O3S B14365593 3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide CAS No. 90234-17-6](/img/structure/B14365593.png)
3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide is a complex organic compound with a unique structure that combines a naphthalene ring with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide typically involves multiple steps, starting with the preparation of the naphthalene and benzamide precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced purification techniques such as chromatography and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include disiamylborane, dicyclohexylborane, and diisopinocamphenylborane . These reagents are often employed under specific conditions to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide
- Other benzamide derivatives with similar structural features
Uniqueness
What sets 3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide apart from similar compounds is its unique combination of a naphthalene ring and a benzamide moiety. This structural feature may confer specific properties and reactivity that are not observed in other related compounds.
Properties
CAS No. |
90234-17-6 |
|---|---|
Molecular Formula |
C19H19N3O3S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(dimethylsulfamoylamino)-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C19H19N3O3S/c1-22(2)26(24,25)21-16-10-5-9-15(13-16)19(23)20-18-12-6-8-14-7-3-4-11-17(14)18/h3-13,21H,1-2H3,(H,20,23) |
InChI Key |
BDHGGFGVGUJLII-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[3-(Methylsulfanyl)phenyl]ethyl}benzamide](/img/structure/B14365514.png)
![Propyl 4-[2,5-dimethyl-4-(4-oxo-4-propoxybut-2-enoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14365522.png)
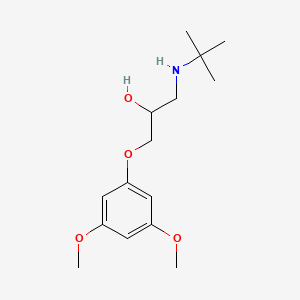
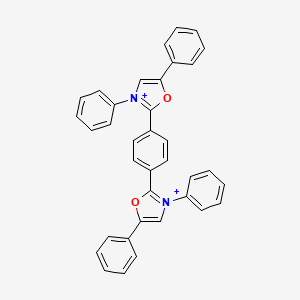
![1-Iodo-3-{[6-(methanesulfonyl)hexyl]oxy}benzene](/img/structure/B14365546.png)


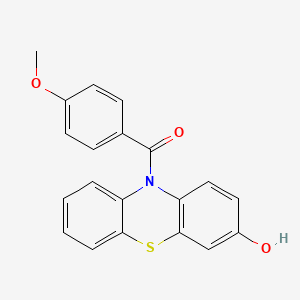

![3-Methyl-9-propylindeno[2,1-c]pyridin-9-ol;hydrochloride](/img/structure/B14365595.png)
![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
